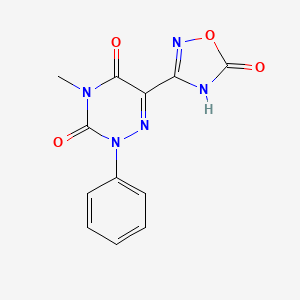![molecular formula C12H13NO2 B1418357 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine CAS No. 868271-14-1](/img/structure/B1418357.png)
5-(Trifluoromethyl)benzo[d]isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)benzo[d]isoxazol-3-amine is an organic compound that features a trifluoromethyl group attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzoxazole derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical conditions . The reaction conditions often include the use of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine may involve continuous flow processes to ensure high yield and purity. The use of metal-free conditions and environmentally friendly reagents like trifluoromethyl sulfonate is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
5-(Trifluoromethyl)benzo[d]isoxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-2-Benzoxazolamine
- 5-(Trifluoromethyl)-1,2,4-Triazole
- 5-(Trifluoromethyl)-2-Formylphenylboronic Acid
Uniqueness
5-(Trifluoromethyl)benzo[d]isoxazol-3-amine is unique due to its specific trifluoromethyl substitution on the benzoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, increased lipophilicity, and potential for diverse applications in various fields .
Properties
CAS No. |
868271-14-1 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N,N,3-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C12H13NO2/c1-8-9-6-4-5-7-10(9)15-11(8)12(14)13(2)3/h4-7H,1-3H3 |
InChI Key |
KTCSLSTYOZSYLF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NO2)N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of B. anthracis DHPS with 5-(trifluoromethyl)-1,2-benzoxazol-3-amine?
A1: The research paper ["Crystal structure of B. anthracis DHPS with interfacial compound 4: 5-(trifluoromethyl)-1,2-benzoxazol-3-amine"] [] provides valuable insights into the interaction between the compound 5-(trifluoromethyl)-1,2-benzoxazol-3-amine and the enzyme dihydropteroate synthase (DHPS) from Bacillus anthracis. DHPS is a crucial enzyme in the folic acid biosynthesis pathway, which is essential for bacterial survival. By determining the crystal structure of DHPS bound to this compound, researchers can visualize the specific interactions at the molecular level.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)
![2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418278.png)
![N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418281.png)
![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)
![3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418283.png)
![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)
![3-[4-(2-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418286.png)
![3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418287.png)


![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)

![Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate](/img/structure/B1418293.png)
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)
